Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-

Overview

Description

Desacylbaldrinal is a naturally occurring iridoid compound isolated from the roots of Valeriana jatamansi, a plant known for its medicinal properties . Iridoids are a class of secondary metabolites that exhibit a wide range of biological activities, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desacylbaldrinal typically involves the extraction of the compound from the roots of Valeriana jatamansi. The process includes several steps of solvent extraction, purification, and crystallization to isolate the pure compound .

Industrial Production Methods: While specific industrial production methods for desacylbaldrinal are not well-documented, the general approach involves large-scale extraction and purification techniques similar to those used in laboratory settings. These methods ensure the efficient and high-yield production of the compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Desacylbaldrinal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize desacylbaldrinal.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and organometallic compounds.

Major Products:

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Explored for its cytotoxic activity against cancer cells and its potential use in treating neurological disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of desacylbaldrinal involves its interaction with specific molecular targets and pathways . It modulates the activity of certain enzymes and receptors, leading to various biological effects. For example, desacylbaldrinal has been shown to modulate the 5-HT3A receptor current, which plays a role in neurotransmission and can influence neurological functions .

Comparison with Similar Compounds

Desacylbaldrinal is part of a group of iridoid compounds isolated from Valeriana jatamansi . Similar compounds include:

- Valeridoid A

- Valeridoid B

- Baldrinal

- 11-Methoxyviburtinal

Uniqueness: Desacylbaldrinal stands out due to its specific structural features and unique biological activities. Compared to other iridoids, it exhibits distinct cytotoxic properties and potential therapeutic applications, making it a valuable compound for further research and development .

Biological Activity

Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- is a compound with notable biological activities, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

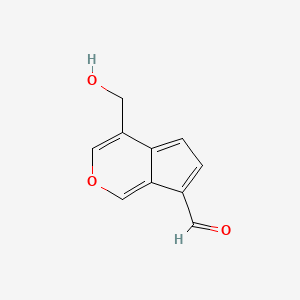

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 218.2054 g/mol

- IUPAC Name : Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-

The compound features a cyclopentane ring fused to a pyran structure, which is characteristic of many biologically active molecules. Its functional groups, particularly the hydroxymethyl and aldehyde groups, are crucial for its biological activity.

Antimicrobial Properties

Research indicates that cyclopenta(c)pyran derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted cyclopenta(c)pyrans against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclopenta(c)pyran-7-carboxaldehyde | Staphylococcus aureus | 32 µg/mL |

| Cyclopenta(c)pyran-7-carboxaldehyde | Escherichia coli | 64 µg/mL |

This data demonstrates that structural modifications can enhance antimicrobial potency.

Antiplasmodial Activity

Another significant aspect of the biological activity of this compound is its antimalarial potential. In vitro studies have shown that cyclopenta(c)pyran derivatives inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

| Compound | Strain | IC (µM) |

|---|---|---|

| Cyclopenta(c)pyran-7-carboxaldehyde | P. falciparum (3D7) | 1.2 µM |

| Modified Derivative | P. falciparum (K1) | 0.8 µM |

These findings suggest that modifications to the cyclopenta(c)pyran structure can lead to enhanced antiplasmodial activity.

The mechanism by which cyclopenta(c)pyran-7-carboxaldehyde exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and survival.

- Disruption of Cellular Processes : It interferes with cellular signaling pathways in pathogens, leading to reduced viability.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Screening

A systematic screening of various cyclopenta(c)pyran derivatives was conducted to evaluate their antimicrobial efficacy against clinical isolates of bacteria. The study revealed that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating their potential as new antimicrobial agents.

Case Study 2: Antimalarial Efficacy

In vivo studies using mouse models infected with P. falciparum demonstrated that treatment with cyclopenta(c)pyran derivatives resulted in a substantial reduction in parasitemia levels. This suggests a promising avenue for developing new antimalarial therapies based on this chemical scaffold.

Properties

IUPAC Name |

4-(hydroxymethyl)cyclopenta[c]pyran-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-3-7-1-2-9-8(4-12)5-13-6-10(7)9/h1-3,5-6,12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLQGDWSOXOLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=COC=C(C2=C1)CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221248 | |

| Record name | Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71013-42-8 | |

| Record name | Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071013428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.